2,5-Dichloro-3-methylpyridine CAS number 59782-88-6
2,5-Dichloro-3-methylpyridine CAS number 59782-88-6
An In-depth Technical Guide to 2,5-Dichloro-3-methylpyridine (CAS: 59782-88-6) for Advanced Chemical Synthesis
This guide provides an in-depth technical overview of 2,5-Dichloro-3-methylpyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. Moving beyond a simple data sheet, this document elucidates the compound's properties, synthesis, reactivity, and applications, grounding its utility in the principles of modern organic chemistry.
Core Compound Identity
2,5-Dichloro-3-methylpyridine, also known as 2,5-dichloro-3-picoline, is a substituted pyridine ring that serves as a highly versatile intermediate.[1][2] Its chemical structure, featuring two chlorine atoms and a methyl group, presents multiple reactive sites, making it a valuable precursor for creating complex molecular architectures.[3]
Caption: Chemical structure of 2,5-Dichloro-3-methylpyridine.
Section 1: Physicochemical and Spectroscopic Profile
The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent choices, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 59782-88-6 | [1][4][5] |
| Molecular Formula | C₆H₅Cl₂N | [4][6] |
| Molecular Weight | 162.02 g/mol | [4][5][7] |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [4][8] |
| Melting Point | 42-45 °C | [9][10] |
| Boiling Point | 187 °C | [9][10] |
| Density | ~1.3 g/cm³ | [9][10] |
| Flash Point | 111 °C | [9][10] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); sparingly soluble in water.[4] | [1][4] |
| Refractive Index | ~1.547 | [9][10] |
| InChI Key | HZOPYQZRWCJGDT-UHFFFAOYSA-N | [6][8] |
| Canonical SMILES | CC1=CC(Cl)=CN=C1Cl | [6] |
For quality control and structural confirmation, a suite of analytical techniques is employed. While specific spectra are proprietary to manufacturers, standard characterization would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the presence and integration of the aromatic and methyl protons. ¹³C NMR to identify the six unique carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.
-
Chromatography (HPLC, UPLC, GC): To assess purity by separating the main compound from any starting materials or byproducts.[5]
Section 2: Synthesis and Manufacturing Protocol
Understanding the synthesis of 2,5-Dichloro-3-methylpyridine is crucial for assessing its purity, potential byproducts, and cost-effectiveness. A common laboratory-scale synthesis involves a catalyzed reaction between dichloroacetonitrile and methacrolein.[9][10]
Experimental Protocol: Synthesis from Dichloroacetonitrile and Methacrolein
This protocol is based on a published synthetic route and provides a reproducible method for obtaining 2,5-Dichloro-3-methylpyridine.[9][10]
Materials:
-
Dichloroacetonitrile (0.1 mol)
-
Methacrolein (0.2 mol)
-
Propionitrile (50 mL, solvent)
-
Cuprous chloride (CuCl, 200 mg, catalyst)
-
Tri-n-butyl phosphine (P(n-Bu)₃, 200 mg, catalyst)
-
n-Hexane (for washing)
-
High-pressure reaction vessel (e.g., Karnol tube, Cartridge tube)
Step-by-Step Procedure:
-
Vessel Charging: In a suitable high-pressure reaction vessel, combine dichloroacetonitrile (11g, 0.1 mol), methacrolein (14g, 0.2 mol), propionitrile (50 mL), cuprous chloride (200 mg), and tri-n-butyl phosphine (200 mg).[9][10]
-
Reaction: Seal the vessel securely. Heat the mixture to 130 °C and maintain this temperature for 6 hours with appropriate stirring. The causality for heating is to provide the necessary activation energy for the cycloaddition and subsequent rearrangement reactions.
-
Work-up and Isolation: After 6 hours, cool the reaction mixture to room temperature. Remove the solvent and any unreacted starting materials under vacuum.[9][10]
-
Purification: The crude product is purified by reduced pressure distillation at 100-120 °C / 5 mmHg. This isolates the product from non-volatile impurities and catalyst residues.[9][10] The distillate will be a light yellow liquid that slowly crystallizes upon standing.[9]
-
Final Crystallization: Wash the resulting solid with cold n-hexane to remove any remaining soluble impurities and dry to obtain the final product. The reported yield for this method is approximately 40%.[9][10]
Caption: Workflow for the synthesis of 2,5-Dichloro-3-methylpyridine.
Section 3: Chemical Reactivity and Mechanistic Insights
2,5-Dichloro-3-methylpyridine is a highly reactive compound, primarily due to the electronic properties of the dichloropyridine core.[1] The electron-withdrawing nature of the ring nitrogen and the chlorine atoms makes the carbon atoms at positions 2 and 5 susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a synthetic intermediate.
The choice between the C2 and C5 positions for nucleophilic attack can be influenced by steric hindrance from the adjacent methyl group at C3 and the electronic activation provided by the ring nitrogen. The C2 position is generally more activated towards nucleophilic attack in pyridines.[11] This allows for selective and sequential displacement of the chlorine atoms, enabling the construction of complex, multi-substituted pyridine derivatives.
Caption: Role as a key intermediate in chemical synthesis pathways.
Common reactions include:
-
Amination: Reaction with primary or secondary amines to introduce nitrogen-containing functional groups.
-
Alkoxylation/Hydroxylation: Displacement of chlorine with alkoxides or hydroxides.
-
Thiolation: Reaction with thiols to form thioethers.
-
Cross-Coupling Reactions: The C-Cl bonds can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding synthetic possibilities.[12]
Section 4: Applications in Drug Development and Agrochemicals
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[13][14] Its ability to act as a hydrogen bond acceptor and participate in pi-stacking interactions makes it ideal for binding to biological targets.
4.1 Role in Pharmaceutical Synthesis 2,5-Dichloro-3-methylpyridine provides a robust starting point for developing novel active pharmaceutical ingredients (APIs).[1][3][15] By sequentially replacing the two chlorine atoms, medicinal chemists can perform structure-activity relationship (SAR) studies, optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. It is a key building block for compounds with potential antimicrobial and anti-inflammatory activities.[3][15]
4.2 Role in Agrochemical Synthesis In the agrochemical industry, this intermediate is crucial for synthesizing modern herbicides, fungicides, and pesticides.[1][4][15] The specific toxiphore required for biological activity can be installed by displacing one or both chlorine atoms. For example, it serves as a precursor for potent crop protection agents that are vital for improving agricultural yields.[3][16]
Section 5: Safety, Handling, and Toxicology
Trustworthiness in experimental science requires a commitment to safety. 2,5-Dichloro-3-methylpyridine is classified as an irritant and requires careful handling.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Irritant | GHS07 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Toxicity | - | H301: Toxic if swallowed. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
Handling and Storage:
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[1][18]
Conclusion
2,5-Dichloro-3-methylpyridine (CAS 59782-88-6) is more than a simple catalog chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, established synthetic routes, and predictable SNAr reactivity make it an indispensable building block in the synthesis of high-value compounds. For scientists in pharmaceutical and agrochemical research, mastering the application of this intermediate opens a direct and efficient pathway to novel molecular entities with significant biological and commercial potential.
References
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ChemBK. (2024, April 9). 2,5-Dichloro-3-methylpyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). PALLADIUM-CATALYZED SYNTHESIS OF 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE AND ITS INTRAMOLECULAR CYCLIZATION TO α-CARBOLINE. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
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MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
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Human Metabolome Database. (2014, October 8). Showing metabocard for 3-Methylpyridine (HMDB0061887). Retrieved from [Link]
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